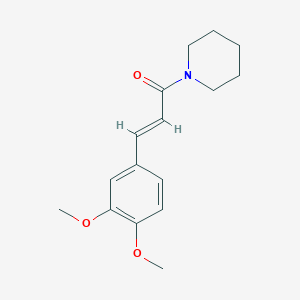

1-(3,4-Dimethoxycinnamoyl)piperidine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthesized piperidine analog It is known to possess antimicrobial and antioxidant activity .

Mode of Action

Its antimicrobial and antioxidant activities suggest that it may interact with microbial cells or oxidative stress pathways .

Biochemical Pathways

Given its antimicrobial and antioxidant properties, it can be inferred that it may influence pathways related to microbial growth and oxidative stress .

Result of Action

Given its known antimicrobial and antioxidant activities, it can be inferred that it may inhibit microbial growth and reduce oxidative stress at the cellular level .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(3,4-Dimethoxycinnamoyl)piperidin kann durch eine Reaktion zwischen 3,4-Dimethoxyzimtsäure und Piperidin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt und kann einen Katalysator wie 4-Dimethylaminopyridin (DMAP) erfordern, um die Reaktionsgeschwindigkeit zu erhöhen .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 1-(3,4-Dimethoxycinnamoyl)piperidin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit der Reagenzien und die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(3,4-Dimethoxycinnamoyl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Piperidinring durch die Einführung verschiedener Substituenten modifiziert werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. In a study conducted by MedChemExpress, it was noted that 1-(3,4-Dimethoxycinnamoyl)piperidine exhibited significant antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Potential

Research has indicated that compounds related to piperidine can exhibit anti-inflammatory properties. For instance, derivatives of piperidine have shown efficacy in reducing inflammation markers in animal models . The specific mechanism by which this compound exerts these effects is still under investigation but may involve modulation of cytokine production.

Neuropharmacology

Piperidine derivatives are often studied for their effects on the central nervous system (CNS). The structural similarity between this compound and known CNS-active compounds suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also displayed a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory properties of piperidine derivatives found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Industry Applications

The unique properties of this compound make it a candidate for use in the development of specialty chemicals and pharmaceuticals. Its ability to act as an intermediate in organic synthesis allows for the creation of more complex molecules with desirable biological activities.

Vergleich Mit ähnlichen Verbindungen

- 1-(3,4-Dimethoxycinnamoyl)piperidine

- 1-(3,4-Dimethoxycinnamoyl)pyrrolidine

- 1-(3,4-Dimethoxycinnamoyl)morpholine

Comparison: this compound is unique due to its specific piperidine structure, which imparts distinct antimicrobial and antioxidant properties. Compared to its analogs, such as 1-(3,4-Dimethoxycinnamoyl)pyrrolidine and 1-(3,4-Dimethoxycinnamoyl)morpholine, the piperidine analog may exhibit different levels of biological activity and stability, making it a valuable compound for targeted applications .

Biologische Aktivität

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic compound derived from piperidine, notable for its antimicrobial and antioxidant properties. This compound is synthesized through the reaction of 3,4-dimethoxycinnamic acid with piperidine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of an amide bond.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 469.2 °C at 760 mmHg

- Flash Point : 237.6 °C

The biological activity of this compound can be attributed to its interaction with microbial cells and oxidative stress pathways. Its antimicrobial activity suggests it may inhibit microbial growth by disrupting cellular functions, while its antioxidant properties indicate a potential to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been explored in different studies, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 | |

| Mycobacterium tuberculosis | 0.5 - 4 |

The compound demonstrates particularly strong activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness even against resistant strains .

Antioxidant Activity

This compound's antioxidant potential has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies suggest that it can significantly reduce oxidative stress markers, indicating its potential therapeutic implications in oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of several piperidine derivatives, including this compound. The results highlighted that this compound not only inhibited the growth of standard bacterial strains but also showed selective activity against resistant strains of M. tuberculosis. The selectivity index (SI) calculated for this compound was notably high, indicating low toxicity to human cells while effectively combating bacterial pathogens .

Research on Antioxidant Effects

In another investigation assessing the antioxidant capabilities of piperidine derivatives, this compound was found to significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress, in cellular models exposed to oxidative agents. This suggests that the compound could play a role in protecting cellular integrity under oxidative stress conditions .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNRIBOBEOTFJG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.